(-)-Norferruginine
Description
(-)-Norferruginine is a naturally occurring alkaloid that belongs to the tropane family. It is recognized for its activity as a ligand for nicotinic acetylcholine receptors (nAChRs), specifically targeting the (α4)₂(β2)₃ subtype . Structurally, it features a bicyclic tropane framework with a pyridine moiety, which is critical for its receptor-binding affinity. Studies highlight its moderate affinity for neuronal nAChRs, making it a valuable scaffold for developing neuropharmacological agents. Its stereochemistry (the "(-)" enantiomer) further enhances its specificity, distinguishing it from less active isomers .
Properties
CAS No. |
172277-65-5 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-[(1S,5R)-8-azabicyclo[3.2.1]oct-2-en-2-yl]ethanone |
InChI |
InChI=1S/C9H13NO/c1-6(11)8-4-2-7-3-5-9(8)10-7/h4,7,9-10H,2-3,5H2,1H3/t7-,9-/m0/s1 |
InChI Key |
DYSCFNKIZDWMSK-CBAPKCEASA-N |
SMILES |
CC(=O)C1=CCC2CCC1N2 |
Isomeric SMILES |
CC(=O)C1=CC[C@H]2CC[C@@H]1N2 |
Canonical SMILES |
CC(=O)C1=CCC2CCC1N2 |
Synonyms |
Ethanone, 1-(8-azabicyclo[3.2.1]oct-2-en-2-yl)-, (1S)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues: Annulated Diazinotropanes
In a 2002 study, pyridazine and pyrimidine-containing bioisosteres of (±)-pyrido[3.4-b]homotropane (PHT) were synthesized and compared to (-)-Norferruginine . Key findings include:
Table 1: Comparison of (-)-Norferruginine with Diazinotropane Derivatives
Key Observations :
- Replacement of pyridine with pyridazine (Compound 6) retained affinity, suggesting bioisosteric compatibility.
- Compound 7’s reduced affinity underscores the sensitivity of nAChR binding to structural modifications.
- All diazinotropanes, like (-)-Norferruginine, lack α7* subtype interaction, indicating a conserved selectivity profile .
Functional Analogues: Ferruginol and Other Alkaloids
Isolated from plants, Ferruginol exhibits antimicrobial and anti-inflammatory properties, contrasting with (-)-Norferruginine’s neuroactive profile .
Table 2: Functional Contrast with Ferruginol
Stereochemical and Isomeric Comparisons
(-)-Norferruginine’s enantiomer, (+)-Norferruginine, demonstrates markedly lower nAChR affinity, emphasizing the importance of chirality in receptor interaction . Similarly, (-)-Vincanine (Norfluorocurarine), an indole alkaloid, shares a "nor" prefix but diverges in structure and function, acting as a vasodilator rather than an nAChR ligand .
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